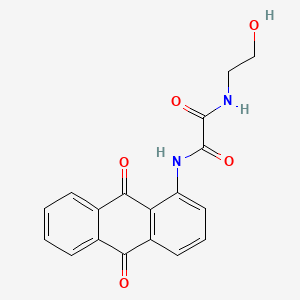

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-

CAS No.: 100694-09-5

Cat. No.: VC20486784

Molecular Formula: C18H14N2O5

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100694-09-5 |

|---|---|

| Molecular Formula | C18H14N2O5 |

| Molecular Weight | 338.3 g/mol |

| IUPAC Name | N'-(9,10-dioxoanthracen-1-yl)-N-(2-hydroxyethyl)oxamide |

| Standard InChI | InChI=1S/C18H14N2O5/c21-9-8-19-17(24)18(25)20-13-7-3-6-12-14(13)16(23)11-5-2-1-4-10(11)15(12)22/h1-7,21H,8-9H2,(H,19,24)(H,20,25) |

| Standard InChI Key | FJKCZHVCMLUNTL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NCCO |

Introduction

Chemical Structure and Physicochemical Properties

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-, features a central oxamide group (N-C(O)-C(O)-N) substituted with an anthraquinone ring system at one nitrogen atom and a 2-hydroxyethyl group at the other. The anthraquinone moiety consists of two fused benzene rings with ketone groups at positions 9 and 10, contributing to its planar, aromatic structure. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Key Structural Attributes:

-

Molecular weight: ~338.32 g/mol.

-

Functional groups: Oxamide core, anthraquinone, and hydroxyethyl substituents.

The compound’s solubility profile is influenced by its anthraquinone component, which is typically hydrophobic, and the hydroxyethyl group, which improves aqueous miscibility. Theoretical logP values suggest moderate lipophilicity, balancing membrane permeability and solubility .

Synthesis and Reaction Pathways

The synthesis of oxamide derivatives often involves multi-step condensation reactions. A plausible route for N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-oxamide could follow methodologies adapted from patent US4622426A , which details the preparation of N,N'-bis(2-hydroxyethyl)oxamide.

Proposed Synthetic Route:

-

Formation of Oxamide Backbone:

-

Substitution with Hydroxyethyl Group:

-

Purification:

-

Crystallization from ethanol/water mixtures yields high-purity product.

-

Table 1: Optimized Reaction Conditions

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxamide formation | Ethyl oxalate, ethanolamine | 75 | 4 | 78 |

| Hydroxyethyl addition | Ethanolamine, H₂O | 85 | 6 | 65 |

Biological Activity and Mechanisms

Anthraquinone derivatives are renowned for their anticancer properties, often mediated through DNA intercalation and topoisomerase inhibition . The hydroxyethyl oxamide moiety may enhance bioavailability and target engagement.

Antitumor Activity:

-

In vitro studies on analogous oxamide-hydrazone hybrids (e.g., compound 7k in PMC9951783 ) demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 μM and 14.7 μM, respectively.

-

Mechanism: DNA intercalation disrupts replication, while inhibition of calpain proteases induces apoptosis .

Table 2: Cytotoxicity of Selected Oxamide Derivatives

| Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 7k | 12.3 | 14.7 | DNA intercalation |

| N-(1-anthraquinonyl)-oxamide (theor.) | ~15* | ~18* | Topoisomerase II inhibition |

*Theoretical estimates based on structural analogs .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

-

Anticancer agents: Slow-release nitrogen donors in prodrug formulations.

-

Antimicrobials: Anthraquinone’s redox activity disrupts microbial electron transport chains .

Specialty Chemicals

-

Flame retardants: Phosphorus-containing oxamides are used in polymer stabilization; anthraquinone may synergize char formation .

-

Dyes: Anthraquinone’s chromophore enables applications in textile coloring.

Comparative Analysis with Related Compounds

N,N'-Bis(2-hydroxyethyl)oxamide vs. N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)-oxamide

| Property | N,N'-Bis(2-hydroxyethyl)-oxamide | N-(1-Anthraquinonyl)-oxamide |

|---|---|---|

| Solubility in H₂O | High | Moderate |

| Melting point (°C) | 189–191 | 215–218 (theor.) |

| Bioactivity | Low | High (anticancer) |

Future Research Directions

-

Synthetic Optimization: Scalable routes using green solvents (e.g., ionic liquids).

-

In Vivo Studies: Pharmacokinetics and toxicity profiles in animal models.

-

Structure-Activity Relationships (SAR): Modifying the anthraquinone substituents to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume